molecular formula C13H16O B14682915 6-Hepten-3-one, 1-phenyl- CAS No. 34914-84-6

6-Hepten-3-one, 1-phenyl-

Cat. No.: B14682915
CAS No.: 34914-84-6
M. Wt: 188.26 g/mol
InChI Key: QPEDUEYSOGQBBF-UHFFFAOYSA-N
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Description

6-Hepten-3-one, 1-phenyl- is an organic compound with the molecular formula C13H16OThis compound is also known by its IUPAC name, 1-phenylhept-6-en-3-one .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hepten-3-one, 1-phenyl- can be achieved through various methods. One common approach involves the reaction of phenylmagnesium bromide with 6-hepten-3-one under controlled conditions. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of 6-Hepten-3-one, 1-phenyl- often involves the use of catalytic hydrogenation of phenylacetylene followed by oxidation. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 6-Hepten-3-one, 1-phenyl- is unique due to its specific structural features and its ability to interact with estrogen receptors, which distinguishes it from other similar compounds. Its applications in both biological and industrial fields further highlight its versatility and importance .

Properties

CAS No.

34914-84-6

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-phenylhept-6-en-3-one

InChI

InChI=1S/C13H16O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h2,4-8H,1,3,9-11H2

InChI Key

QPEDUEYSOGQBBF-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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